DL-Alanosine

Soft Tissue Sarcoma MTAP Deficiency Cancer Pharmacology

DL-Alanosine (CAS 5854-95-5) is a critical research tool for studying MTAP-deficient cancers, uniquely inhibiting adenylosuccinate synthetase. Unlike broad-spectrum agents (e.g., azaserine), its >20-fold selectivity in MTAP– cells (IC50 4.8 μM vs 19 μM in MTAP+ T-ALL) makes it irreplaceable for biomarker validation and combination therapy research. Ensure your studies use the specific, pathway-selective tool that defines the field.

Molecular Formula C3H7N3O4
Molecular Weight 149.11 g/mol
CAS No. 5854-95-5
Cat. No. B1496178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Alanosine
CAS5854-95-5
Synonymsalanosine
L-alanosine
NSC 153,353
NSC 153353
SDX 102
SDX-102
SDX102
Molecular FormulaC3H7N3O4
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[N+](=NO)[O-]
InChIInChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)
InChIKeyZGNLFUXWZJGETL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanosine (CAS 5854-95-5): An L-Aspartic Acid Analog for Research in Purine Biosynthesis and MTAP-Deficient Tumor Models


DL-Alanosine (CAS 5854-95-5) is an amino acid analog and antibiotic derived from *Streptomyces alanosinicus*. It functions as an antimetabolite by inhibiting adenylosuccinate synthetase, a key enzyme in the *de novo* purine biosynthesis pathway [1]. Its primary mechanism is distinguished by its potentiation in cells lacking the salvage pathway enzyme methylthioadenosine phosphorylase (MTAP), making it a critical research tool for studying MTAP-deficient cancers, which are solely dependent on *de novo* purine synthesis [2].

Why a Generic Purine Synthesis Inhibitor Cannot Substitute for DL-Alanosine in MTAP-Deficient Models


Substituting DL-Alanosine with other purine synthesis inhibitors like azaserine or DON is not scientifically valid due to fundamental differences in their mechanisms of action and target pathways. While these glutamine antagonists broadly block several steps in *de novo* purine synthesis, DL-Alanosine's specific inhibition of adenylosuccinate synthetase makes it uniquely dependent on the MTAP salvage pathway for its selective toxicity [1]. Furthermore, the potentiation of DL-Alanosine's activity is directly and quantifiably correlated with MTAP deficiency, a relationship that does not hold for many other agents [2]. This unique dependence creates a therapeutic window absent in broader-spectrum antimetabolites, a critical distinction for research applications requiring selective pressure on *de novo* purine synthesis pathways.

Quantitative Comparative Evidence: DL-Alanosine vs. Purine Antimetabolite Analogs


DL-Alanosine Exhibits >20-Fold Increased Potency in MTAP-Deficient Soft Tissue Sarcoma Cells Compared to MTAP-Positive Cells

The sensitivity of human soft tissue sarcoma cell lines to L-alanosine is highly dependent on their MTAP expression status. A comparative study found that MTAP-deficient cell lines (HT-1080, HS42, M-9 110) were significantly more sensitive to L-alanosine than MTAP-positive lines [1].

Soft Tissue Sarcoma MTAP Deficiency Cancer Pharmacology

DL-Alanosine Demonstrates 4-Fold Greater Potency in Primary MTAP-Negative T-ALL Cells Compared to MTAP-Positive T-ALL Cells

In primary T-cell acute lymphoblastic leukemia (T-ALL) patient samples, L-alanosine exhibited a significant difference in potency based on MTAP status. The mean IC50 for inhibiting DNA synthesis was 4.8 μM in MTAP-negative cells versus 19 μM for a majority of MTAP-positive cells, representing an approximately 4-fold difference [1].

T-Cell Acute Lymphoblastic Leukemia T-ALL MTAP De Novo Purine Synthesis

DL-Alanosine Shows Selective Cytotoxicity in MTAP-Deficient Biliary Tract Cancer Cells vs. MTAP-Expressing Cells

In a study of biliary tract cancers, where 35% of cases show complete loss of MTAP protein, L-alanosine treatment led to robust growth inhibition in MTAP-negative cell lines (CAK-1, GBD-1), but no significant effect was observed in MTAP-expressing cell lines (HuCCT1, SNU308) [1].

Biliary Tract Cancer MTAP Deficiency Oncology Research

DL-Alanosine Acts as a Selective Adenylosuccinate Synthetase Inhibitor, Distinct from Broad-Spectrum Glutamine Antagonists like DON and Azaserine

DL-Alanosine is classified as an L-aspartic acid analog that specifically inhibits adenylosuccinate synthetase, a single step in the purine biosynthesis pathway [1]. In contrast, other amino acid analogs like 6-diazo-5-oxo-L-norleucine (DON) and azaserine are L-glutamine antagonists that inhibit multiple amidotransferase reactions, leading to a broader, less targeted disruption of nucleotide synthesis [1].

Mechanism of Action Purine Biosynthesis Enzyme Inhibition

In Vivo Potentiation of Antitumor Effect: DL-Alanosine Enhances Paclitaxel Efficacy in a MTAP-Deleted NSCLC Xenograft Model

In a study using an MTAP-deleted A549 NSCLC murine xenograft model, the combination of SDX-102 (L-alanosine) and paclitaxel was more effective than either agent alone. The time for tumors to reach a 10-fold increase in volume was >60 days for the combination, compared to 43.2 days for paclitaxel alone and 29.6 days for L-alanosine alone, demonstrating a substantial potentiation of the antitumor effect [1].

Combination Therapy NSCLC In Vivo Pharmacology Xenograft Model

MTAP-Dependent Rescue Mechanism Confers Unique Selectivity: Normal Cells Are Protected from DL-Alanosine Toxicity

A key differentiator for DL-Alanosine is its reliance on the MTAP salvage pathway for cellular protection. Studies show that normal lymphocytes and MTAP-positive primary T-ALL cells can be rescued from L-alanosine toxicity by the addition of the MTAP substrate 5'-deoxyadenosine, whereas MTAP-negative T-ALL cells cannot be rescued [1].

Selectivity MTAP Salvage Pathway Cellular Protection

Validated Research Applications for DL-Alanosine Based on Comparative Evidence


Investigating MTAP Deficiency as a Predictive Biomarker in Preclinical Models

The >20-fold increase in potency observed in MTAP-deficient soft tissue sarcoma cells [1] makes DL-Alanosine an ideal tool for validating MTAP deficiency as a predictive biomarker for sensitivity to *de novo* purine synthesis inhibitors. Researchers can use it to screen cell line panels or patient-derived xenograft (PDX) models to correlate MTAP status with drug response.

Modeling Targeted Therapy in MTAP-Negative T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Given that approximately 30% of T-ALL patients have MTAP gene deletion [2], DL-Alanosine is a crucial reagent for studying this specific genetic subtype. Its differential IC50 values (4.8 μM in MTAP-negative vs. 19 μM in MTAP-positive primary cells) [2] allow researchers to create targeted treatment protocols for this subset of leukemia in preclinical models.

Evaluating Rational Combination Strategies with Standard Chemotherapeutics

The in vivo data showing that DL-Alanosine significantly potentiates the effect of paclitaxel in a MTAP-deleted NSCLC model [3] supports its use in combination therapy studies. Researchers can explore the synergy between DL-Alanosine and other agents, such as taxanes or antimetabolites, to design more effective treatment regimens for MTAP-deficient tumors.

Elucidating the Molecular Pharmacology of the Adenine Salvage Pathway

The unique ability of MTAP substrates like 5'-deoxyadenosine to rescue MTAP-positive cells, but not MTAP-negative cells, from DL-Alanosine toxicity [2] makes it an indispensable tool for fundamental research on purine metabolism. It allows for precise, condition-dependent inhibition of the *de novo* pathway to study compensatory mechanisms and metabolic flux in normal and cancerous cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Alanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.